3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine
Description
3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine is a heterocyclic compound with the molecular formula C7H12N4. This compound is part of the triazolodiazepine family, known for its diverse applications in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine |
InChI |
InChI=1S/C7H12N4/c1-6-9-10-7-5-8-3-2-4-11(6)7/h8H,2-5H2,1H3 |
InChI Key |
JZCXDASEJOQCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine hydrate with a suitable diketone, followed by cyclization with an appropriate amine . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various substituted triazolodiazepines, which can have different pharmacological properties .
Scientific Research Applications
3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may modulate the activity of GABA receptors, leading to its anxiolytic effects . The compound’s structure allows it to fit into receptor binding sites, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepine
- 3-Hexyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepine
- 3-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepine
Uniqueness
3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methyl group at the 3-position and the triazolodiazepine core contribute to its unique binding affinity and activity profile compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
